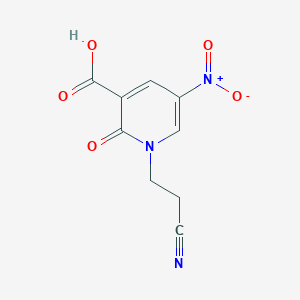

1-(2-Cyanoethyl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-cyanoethyl)-5-nitro-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O5/c10-2-1-3-11-5-6(12(16)17)4-7(8(11)13)9(14)15/h4-5H,1,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSXXLSVQLJMOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)N(C=C1[N+](=O)[O-])CCC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Routes and Reaction Conditions

a. Condensation of Aldehydes with Nitroacetates

One common approach involves the condensation of suitable aldehydes with nitroacetates in the presence of a base, which facilitates the formation of the dihydropyridine ring. This step is crucial for introducing the nitro group at the 5-position and establishing the core heterocyclic structure.

- Base: Typically potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

- Solvent: Ethanol or methanol

- Temperature: Reflux conditions (~80°C)

- Duration: 12-24 hours

Following the initial condensation, cyclization occurs to form the dihydropyridine ring, which is then oxidized to introduce the keto functionality at the 2-position. Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed under controlled conditions to prevent over-oxidation.

- Oxidant: KMnO₄ or CrO₃

- Solvent: Acetone or acetic acid

- Temperature: Mild heating (~50°C)

- pH: Slightly acidic to neutral

c. Cyanoethylation at the 2-Position

The introduction of the 2-cyanoethyl group is achieved through nucleophilic addition of acrylonitrile derivatives or via alkylation with 2-chloroethyl cyanide under basic conditions. This step requires careful control to ensure regioselectivity and to prevent side reactions.

- Base: Potassium carbonate or sodium hydride

- Solvent: Dimethylformamide (DMF) or acetonitrile

- Temperature: Room temperature to mild heating (~40°C)

- Duration: Several hours

The final product is isolated through crystallization or chromatography, often employing solvents such as ethanol, water, or acetonitrile to achieve high purity.

Data Table Summarizing Preparation Methods

Research Findings and Notes

- The condensation approach is favored for its simplicity and high regioselectivity, as demonstrated in recent studies on dihydropyridine derivatives.

- Oxidation steps require careful control to avoid over-oxidation, which can lead to undesired by-products.

- Cyanoethylation is sensitive to reaction conditions; excess base or prolonged reaction times can lead to side reactions or polymerization.

- The synthesis process benefits from the use of automated reactors for large-scale production, allowing precise control over temperature and reagent addition.

Additional Considerations

- Reaction Optimization: Recent research emphasizes optimizing reaction conditions to maximize yield and purity, including temperature control and reagent stoichiometry.

- Environmental and Safety Aspects: Use of environmentally benign solvents and oxidants is recommended to reduce environmental impact.

- Potential Challenges: Regioselectivity during nitration and alkylation steps can be problematic; thus, protecting groups or specific catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyanoethyl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like amines or thiols can react with the cyanoethyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(2-Cyanoethyl)-5-amino-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Scientific Research Applications

Chemistry

1-(2-Cyanoethyl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable for developing new compounds with desired properties.

Biology

Research has indicated that derivatives of this compound exhibit potential biological activities , such as antimicrobial and anticancer properties. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Medicine

The compound is being investigated as a pharmaceutical intermediate , with ongoing research exploring its efficacy in drug development. Its unique structural features may contribute to the development of novel therapeutic agents targeting specific diseases.

Industry

In industrial applications, this compound can be utilized in the development of new materials with specific properties, enhancing product performance in various sectors such as pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of various derivatives of 1-(2-Cyanoethyl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid against several bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential applications as antimicrobial agents.

Case Study 2: Anticancer Properties

Research conducted on the anticancer potential of this compound demonstrated that it could induce apoptosis in cancer cells through mechanisms involving oxidative stress. This finding highlights its potential role in cancer therapy development.

Mechanism of Action

The mechanism of action of 1-(2-Cyanoethyl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyanoethyl group can also participate in reactions that modify the compound’s activity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyridone ring significantly alter physical and chemical properties. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The nitro group in the target compound likely increases acidity compared to benzyl-substituted analogs, enhancing reactivity in nucleophilic environments .

- Solubility: The polar cyanoethyl group may improve aqueous solubility relative to hydrophobic benzyl or imidazolylpropyl substituents .

- Thermal Stability: The absence of a benzyl group (as in ) might reduce melting points due to decreased crystallinity.

Biological Activity

1-(2-Cyanoethyl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No: 1053658-26-6) is a complex organic compound characterized by its unique structural features, including a nitro group, cyanoethyl group, and carboxylic acid moiety attached to a dihydropyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula: C₉H₇N₃O₅

- Molecular Weight: 237.17 g/mol

- Purity: Typically available at 95% or higher .

The biological activity of this compound is largely attributed to its structural components:

- The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to cytotoxic effects.

- The cyanoethyl group can participate in nucleophilic substitution reactions, potentially modifying the compound's biological activity .

Anticancer Activity

Numerous studies have investigated the cytotoxic potential of various derivatives of dihydropyridine compounds, including 1-(2-Cyanoethyl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid. For instance:

- A study demonstrated that several dihydropyridine derivatives exhibited significant cytotoxicity against human tumor cell lines. One derivative was reported to be 2.5 times more active than doxorubicin against colon HT29 carcinoma cells .

Table 1: Cytotoxic Activity Against Tumor Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1-(2-Cyanoethyl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | HCT-15 (Colorectal) | 9.24 ± 0.9 |

| Doxorubicin | HCT-15 | 21.4 ± 0.9 |

| Cisplatin | HCT-15 | 21.4 ± 0.9 |

This data indicates that the compound shows promising activity against colorectal cancer cells, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In vitro studies indicated that certain derivatives demonstrated significant antimicrobial activity comparable to standard antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity

| Compound | Bacteria Strain | MIC (μg/mL) |

|---|---|---|

| 1-(2-Cyanoethyl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | E. coli | 12.5 |

| Ciprofloxacin | E. coli | 1 |

Case Studies and Research Findings

Recent research has highlighted the potential of this compound in various therapeutic applications:

- Cytotoxic Assays: A series of dihydropyridine derivatives were synthesized and tested for cytotoxicity using the sulforhodamine B assay across multiple tumor cell lines (U251, PC-3, K-562). Results showed moderate to high inhibition rates in several compounds .

- In Silico Studies: Molecular docking studies suggested that certain derivatives could interact effectively with proteins involved in apoptosis pathways, indicating their potential as antineoplastic agents .

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis routes for 1-(2-Cyanoethyl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid?

- Methodology : The compound can be synthesized via multi-step reactions involving nitration, cyanoethylation, and cyclization. For example:

Start with a pyridine-3-carboxylic acid derivative.

Introduce the nitro group via electrophilic nitration under controlled temperature (0–5°C) in concentrated sulfuric/nitric acid mixtures to avoid over-nitration.

Perform cyanoethylation using acrylonitrile in the presence of a base (e.g., K₂CO₃) to attach the 2-cyanoethyl group.

Optimize cyclization using microwave-assisted synthesis to enhance yield and reduce side products .

- Key Parameters : Reaction temperature, solvent polarity (e.g., DMF vs. acetonitrile), and catalyst selection (e.g., Pd/C for hydrogenation steps).

Q. How should researchers characterize the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., nitro group position via H and C NMR) and dihydropyridine ring tautomerism.

- HPLC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients.

- FT-IR : Identify functional groups (e.g., carbonyl stretch at ~1680 cm for the 2-oxo group) .

- Reference Standards : Compare spectral data with structurally analogous compounds, such as 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Guidelines :

- Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation of the nitro group and hydrolysis of the cyanoethyl moiety.

- Monitor stability via periodic HPLC analysis, especially under varying pH (avoid extremes: pH 2–7 recommended) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Strategies :

- Assay Validation : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability in MIC (Minimum Inhibitory Concentration) measurements.

- Structural Confirmation : Re-characterize batches to rule out degradation or isomerization (e.g., tautomerism in the dihydropyridine ring) using X-ray crystallography .

- Meta-Analysis : Compare data across studies with attention to solvent systems (DMSO vs. aqueous buffers) and cell line viability .

Q. What computational approaches predict the reactivity or target interactions of this compound?

- Methods :

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., nitro group reduction potential).

- Molecular Docking : Simulate binding to biological targets (e.g., bacterial enzymes like dihydrofolate reductase) using AutoDock Vina.

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize synthesis of derivatives .

Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial applications?

- Experimental Design :

Syntize derivatives with modifications to the cyanoethyl (e.g., alkyl chain length) and nitro (e.g., position) groups.

Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution assays.

Correlate logP (lipophilicity) with membrane permeability via Caco-2 cell assays .

- Key Metrics : MIC values, cytotoxicity (IC₅₀ in HEK293 cells), and selectivity indices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.